5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a complex organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique molecular structure that includes an ethylamino group and two isopropyl groups attached to the triazole ring. It has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.
This compound can be synthesized through various chemical reactions involving triazole derivatives. Its applications span across different scientific disciplines, particularly in the synthesis of more complex molecules and potential therapeutic agents.
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is classified as a triazole derivative and falls under the category of organic compounds. Its structural features contribute to its classification within the broader context of nitrogen-containing heterocycles.
The synthesis of 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves multi-step synthetic routes. A common method includes the reaction of 1H-1,2,4-triazole with isopropylamine and ethylamine under controlled conditions.
The molecular formula for 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is .
Property | Value |
---|---|
Molecular Weight | 225.33 g/mol |
IUPAC Name | 5-[1-(ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine |
InChI | InChI=1S/C11H23N5/c1-7(2)16(8(3)4)11-13... |
InChI Key | WPQJSPZSQHSJGQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C1=NNC(=N1)C(C)NC)C(C)C |
The unique arrangement of atoms within this compound contributes to its chemical properties and potential biological activities.
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can participate in various chemical reactions typical for triazole compounds. These may include nucleophilic substitutions and condensation reactions.
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific biological targets such as enzymes or receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways.
The physical properties of 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine include:
Key chemical properties include:
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific uses:
This compound's diverse applications highlight its significance in ongoing research across multiple scientific fields.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7